2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one
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Overview
Description
2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is a complex organic compound with the molecular formula C25H42N2O7 . This compound is known for its unique structure, which combines elements of diethylene glycol, isocyanates, and oxepanone. It is used in various industrial applications, particularly in the production of polymers and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one involves multiple steps. The primary components, diethylene glycol, 1,1’-methylenebis(4-isocyanatocyclohexane), and oxepanone, are reacted under controlled conditions to form the final product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The isocyanate groups can react with nucleophiles to form ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically conducted under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include polyurethanes, polyesters, and various polymeric materials. These products are widely used in the production of coatings, adhesives, and foams .
Scientific Research Applications
2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one has numerous applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: The compound is used in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is explored for its potential in creating advanced wound dressings and tissue engineering scaffolds.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one involves its ability to form strong covalent bonds with various substrates. The isocyanate groups react with hydroxyl, amine, and carboxyl groups to form urethane, urea, and ester linkages, respectively. These reactions result in the formation of highly cross-linked polymeric networks, which impart excellent mechanical and chemical properties to the final products .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxepanone, polymer with 2,2’-oxybis(ethanol) and 1,1’-methylenebis(4-isocyanatocyclohexane)
- Diethylene glycol, polymer with 1,1’-methylenebis(4-isocyanatocyclohexane) and 2-oxepanone
Uniqueness
Compared to similar compounds, 2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one offers unique properties such as enhanced flexibility, improved thermal stability, and superior mechanical strength. These attributes make it particularly valuable in applications requiring durable and resilient materials .
Properties
CAS No. |
54954-83-5 |
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Molecular Formula |
C25H42N2O7 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one |
InChI |
InChI=1S/C15H22N2O2.C6H10O2.C4H10O3/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h12-15H,1-9H2;1-5H2;5-6H,1-4H2 |
InChI Key |
CPJCGECXCPURPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCC1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(COCCO)O |
Related CAS |
54954-83-5 |
Origin of Product |
United States |
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